
XRK3F2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XRK3F2 is a chemical compound with the molecular formula C23H24ClF2NO3. It is known for its applications in various scientific research fields due to its unique chemical properties .
Applications De Recherche Scientifique
XRK3F2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate its effects on different biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
Target of Action
XRK3F2, also known as “2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride” or “2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride”, primarily targets the ZZ domain of p62 (sequestosome-1) in bone marrow stromal cells (BMSC) . The ZZ domain of p62 is critical for the formation of signaling complexes that mediate osteoblast suppression .
Mode of Action
This compound acts as an inhibitor of the p62-ZZ domain . It blocks p62-ZZ domain-mediated protein interactions, including tumor necrosis factor alpha (TNFα)-mediated signaling in BMSC . This compound prevents the upregulation of Gfi1 and the repression of the Runx2 gene when present in myeloma-pre-osteoblast co-cultures .
Biochemical Pathways
This compound affects the signaling pathways mediated by the ZZ domain of p62 . It prevents the formation of repressive chromatin on the Runx2 gene in BMSC via direct binding of the transcriptional repressor GFI1, which recruits the histone modifiers, histone deacetylase 1 (HDAC1) and Enhancer of zeste homolog 2 (EZH2) . This compound also prevents MM-induced GFI1 occupancy at the Runx2-P1 promoter and prevents recruitment of HDAC1, thus preserving the transcriptionally permissive chromatin mark H3K9ac on Runx2 and allowing osteogenic differentiation .
Result of Action
This compound has been shown to induce new bone formation and remodeling in the presence of a tumor in vivo . It rescues myeloma-induced suppression of Runx2 mRNA and its downstream osteogenic gene targets, leading to increased osteogenic differentiation . Furthermore, this compound treatment of myeloma-exposed pre-osteoblasts after myeloma removal decreased GFI1 enrichment at Runx2-P1 .
Action Environment
The action of this compound can be influenced by the presence of myeloma cells and the associated microenvironment . For instance, this compound was found to prevent both myeloma-induced and TNFα plus IL7-mediated Gfi1 mRNA upregulation and the concomitant Runx2 repression . This indicates that the prevention of p62-ZZ domain signaling within pre-osteoblasts by this compound is involved in the response to these environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of XRK3F2 involves multiple steps. Typically, the process starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in controlled environments, utilizing advanced equipment to maintain consistent reaction conditions. The final product is then purified through various techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
XRK3F2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the formation of various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to XRK3F2 include:
- 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol
- Ethyl 3,4-bis(benzyloxy)benzoate
- (3,4-Bis(benzyloxy)phenyl)boronic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .
Propriétés
IUPAC Name |
2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2NO3.ClH/c24-20-6-1-17(2-7-20)15-28-22-10-5-19(14-26-11-12-27)13-23(22)29-16-18-3-8-21(25)9-4-18;/h1-10,13,26-27H,11-12,14-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFZPRHMUQRCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CNCCO)OCC3=CC=C(C=C3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
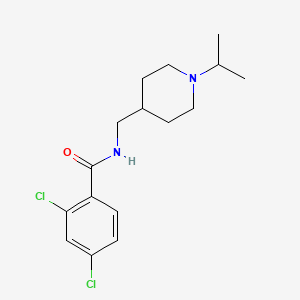
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2453335.png)
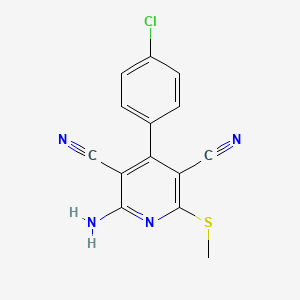
![N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2453337.png)
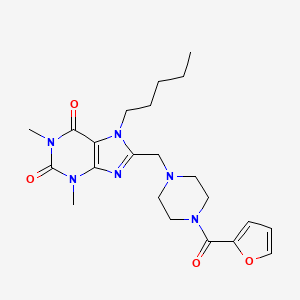
![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)
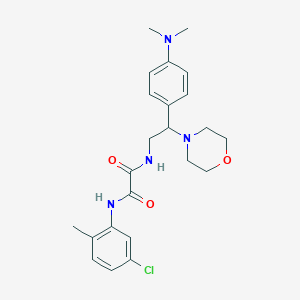
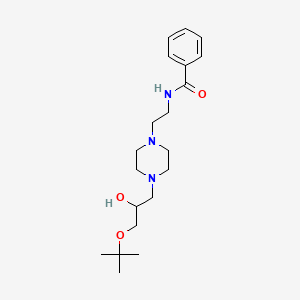
methanone](/img/structure/B2453345.png)

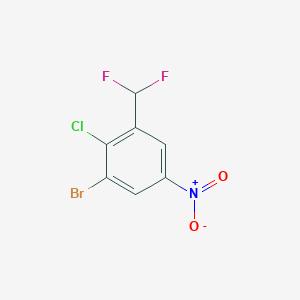
![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2453349.png)
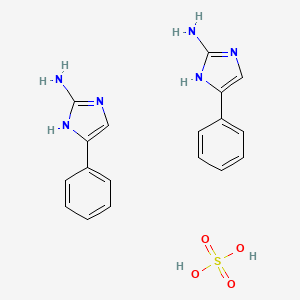
![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453355.png)
